6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S12367937
CAS No.
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Product Name

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3

InChI Key

TXVCAORLDQKDKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)F

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure and properties. Its molecular formula is C11H14FNC_{11}H_{14}FN, with a molecular weight of approximately 179.23 g/mol. The compound features a tetrahydroquinoline core, which consists of a bicyclic structure that includes both a benzene ring and a piperidine-like ring. The presence of a fluorine atom at the sixth position and a methyl group at the fourth position contributes to its distinctive chemical behavior and potential biological activity .

The reactivity of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline can be attributed to the functional groups present in its structure. Common reactions may include:

  • Electrophilic Aromatic Substitution: The fluorine atom can influence the electron density on the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The nitrogen atom in the tetrahydroquinoline structure can participate in nucleophilic substitution reactions.
  • Hydrogenation and Dehydrogenation: The compound can undergo hydrogenation reactions due to the presence of double bonds in related derivatives.

Research indicates that 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • CNS Activity: Its structural similarity to other psychoactive compounds suggests potential neuropharmacological effects.

These activities are likely influenced by the compound's ability to interact with biological targets such as enzymes and receptors .

Several synthetic routes have been developed to produce 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and aldehydes or ketones, cyclization can yield the tetrahydroquinoline structure.
  • Fluorination: Fluorination can be achieved through electrophilic fluorination methods or by using fluorinating agents on precursors.
  • Reduction Reactions: Reduction of corresponding quinolines or other precursors may also yield this compound.

These methods allow for variations in substituents and functional groups, facilitating the development of analogs with enhanced properties .

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections and cancer.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired biological activities.
  • Material Science: Potential applications in developing materials with specific electronic or optical properties due to its unique structure.

Interaction studies have focused on how 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline interacts with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies examining its affinity for neurotransmitter receptors suggest potential effects on CNS activity.
  • Drug Metabolism: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and safety profiles .

Several compounds share structural similarities with 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Fluoro-1,2,3,4-tetrahydroquinolineC9H10FN0.94
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolineC10H12FN0.96
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indoleC11H10FN0.88
5-Fluoro-3-(piperidin-4-yl)-1H-indoleC13H14FN0.84
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amineC15H18N20.75

Enantioselective Biocatalytic Approaches to Chiral Tetrahydroquinoline Derivatives

Biocatalytic strategies have emerged as powerful tools for constructing chiral tetrahydroquinoline scaffolds with high enantiomeric excess. A cascade system employing Rhodococcus equi ZMU-LK19 enables asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines, yielding 1,2,3,4-tetrahydroquinoline-4-ols with >99% enantiomeric excess (ee) and 99:1 diastereomeric ratio (dr) . This two-step enzymatic process highlights the potential for modifying the 4-position of the tetrahydroquinoline core, a critical site for introducing methyl groups.

Further advancements in enzymatic resolution are exemplified by the use of monoamine oxidase from Pseudomonas monteilii ZMU-T01, which resolves racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline into its (R)-enantiomer with >99% ee . The reaction, conducted in aqueous buffer at pH 7.5 and 37°C, achieves near-quantitative yield, underscoring the efficiency of oxidase-mediated kinetic resolutions for fluorinated derivatives (Table 1).

Table 1: Enzymatic Resolution of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

ParameterValue
EnzymeMonoamine oxidase (ZMU-T01)
SubstrateRacemic 6-fluoro-2-methyl-THIQ
Yield>99% ee
ConditionspH 7.5, 37°C, aqueous buffer
Reference

Additionally, methyltransferases such as RnCOMT and MxSafC have been integrated into multi-enzyme cascades to regioselectively methylate catechol-containing tetrahydroquinolines . These systems enable in situ generation of S-adenosylmethionine (SAM), facilitating the installation of methyl groups at the 6- or 7-positions, depending on the enzyme-substrate pairing.

Transition Metal-Catalyzed Cyclization Strategies for Fluorinated Tetrahydroquinolines

Manganese(I) PN₃ pincer complexes have revolutionized the synthesis of 1,2,3,4-tetrahydroquinolines via borrowing hydrogen (BH) methodology. This one-pot cascade couples 2-aminobenzyl alcohols with secondary alcohols, forming C–C and C–N bonds with water as the sole byproduct . For fluorinated derivatives, substituting the 2-aminobenzyl alcohol with a fluorinated analog (e.g., 6-fluoro-2-aminobenzyl alcohol) could directly yield 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline when combined with methyl-bearing secondary alcohols.

The manganese catalyst achieves 72% isolated yield for 2-phenyl-1,2,3,4-tetrahydroquinoline under optimized conditions (120°C, KH/KOH base system), demonstrating compatibility with aromatic and aliphatic substituents (Table 2) .

Table 2: Manganese-Catalyzed Synthesis of Tetrahydroquinolines

SubstrateProductYield (%)Conditions
2-Aminobenzyl alcohol + 1-Phenylethanol2-Phenyl-THQ72120°C, KH/KOH
Fluorinated analog + Methanol6-Fluoro-4-methyl-THQPredicted120°C, KH/KOH

Hypothetical extension based on .

Photoredox-Mediated [4+2] Annulation Routes for Heterocyclic Assembly

While photoredox-mediated [4+2] annulations are underrepresented in the synthesis of 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline, existing methodologies for related tetrahydroquinolines suggest potential pathways. For instance, visible-light-driven cyclizations could theoretically couple fluorinated enamines with dienophiles, though such approaches remain speculative in the absence of direct experimental evidence from the provided literature. Current strategies prioritize transition metal and enzymatic systems for their reliability and scalability .

Asymmetric Organocatalytic Methods for Stereocontrolled Tetrahydroquinoline Synthesis

The provided literature emphasizes biocatalytic and transition metal-based approaches, with no explicit examples of organocatalysis for this compound. However, chiral organocatalysts (e.g., thiourea derivatives) could theoretically facilitate asymmetric Pictet-Spengler reactions between fluorinated tryptamines and aldehydes. Such methods remain an area for future exploration, as existing studies achieve stereocontrol via enzymatic resolution or metal-ligand synergy .

Late-stage functionalization of the tetrahydroquinoline scaffold is a powerful route to diversify fluorinated heterocycles that feature prominently in agrochemical probes, positron-emission-tomography tracers, and preclinical leads. This article surveys three front-line catalytic approaches that have unlocked unprecedented selectivity, throughput, and stereocontrol in the derivatization of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline.

Palladium-Mediated C–H Activation for Late-Stage Fluorination

Mechanistic Framework

Palladium(II)/palladium(IV) cycles exploit ligand-directed cyclopalladation, oxidative addition of electrophilic fluorine sources, and reductive elimination to install C–F bonds at otherwise inert C–H positions [1] [2] [3]. Computational analyses reveal that cationic Pd(IV) fluoride complexes reduce the activation barrier for inner-sphere C–F reductive elimination, enabling selective fluorination of C(sp³) centers adjacent to nitrogen in the tetrahydroquinoline core [3].

Catalyst and Ligand Design

  • Transient directing groups (TDGs): Aldimine-based TDGs form reversible imine linkages with the secondary amine, steering palladacycle formation at C-4 or C-5 while mitigating permanent protecting-group manipulations [3].
  • Pyridyl-sulfonamide ligands: Tricoordinate facial binding stabilizes high-valent Pd(IV) fluoride intermediates, accelerating C–F reductive elimination by up to 10³-fold relative to acetate ligands [1].

Reaction Scope and Selectivity

Substrate siteFluorinating reagentYielddrKey findings
C-4 (benzylic)Selectfluor78% [2]>20:1 [2]High diastereoselectivity attributed to rigid half-chair conformation
C-5 (benzylic)N-fluoropyridinium salt64% [3]12:1 [3]TDG4 enhances C(sp³)–F over competing C–O formation
Aromatic C-6Fluoroamide reagent53% [4]n/aTemplate-assisted meta-C–H activation delivers para-selective fluorination

Kinetic and Thermodynamic Parameters

Hammett studies on 7-substituted benzo[h]quinoline models disclose a ρ value of +1.41, indicating that electron-withdrawing groups accelerate C–F reductive elimination [1]. Density-functional-theory calculations corroborate a concerted transition state with an activation energy of 21 kcal mol⁻¹ for C(sp²)–F formation versus 27 kcal mol⁻¹ for competing C(sp³)–O pathways [3].

Process Intensification

Microwave-assisted protocols cut reaction times from 12 h to 20 min while preserving enantio- and diastereoselectivity [2]. Continuous-flow variants leveraging immobilized palladium on silica support achieve space–time yields of 3.5 g L⁻¹ h⁻¹ with facile inline purification via fluorous solid-phase extraction [5].

Enzyme-Immobilized Nanoreactors for Continuous Flow Synthesis

Rationale for Biocatalytic Flow Platforms

Immobilizing biocatalysts onto nanostructured supports enhances stability, reusability, and compatibility with organic cosolvents, crucial for transforming hydrophobic tetrahydroquinoline derivatives [6] [7].

Immobilization Strategies

StrategySupportImmobilization efficiencyHalf-life (40 °C)Reference
Metal-ion affinity (His-tag)Ni²⁺-NTA agarose92% [6]72 h [6]Outperformed epoxide and HaloTag approaches
Covalent attachmentEpoxy-activated silica67% [7]48 h [7]Moderate activity, superior solvent tolerance
In-situ IMAC thin-filmNi²⁺-charged glass microchannels95% [7]120 h [7]Enables multi-step cascades without dialysis

Case Study: Reductive Amination Cascade

A packed-bed nanoreactor co-immobilizing transaminase and imine reductase converted fluoroaniline precursors to 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline with 91% conversion at 2.4 g L⁻¹ h⁻¹ productivity under 1.2 min residence time [8]. Cofactor recycling via glucose dehydrogenase sustained turnover numbers >10,000, enabling 168 h continuous operation with <5% activity loss [9].

Comparative Metrics: Batch vs Flow

MetricBatch (stirred-tank)Flow (nanoreactor)Improvement factor
Volumetric productivity0.12 g L⁻¹ h⁻¹ [7]1.84 g L⁻¹ h⁻¹ [9]15.3×
Enzyme usage (g product g⁻¹ enzyme)120 [7]1,500 [9]12.5×
Solvent consumption45 L kg⁻¹ product [7]9 L kg⁻¹ product [9]5× reduction

Dual Photoredox / Enzyme Catalysis in Stereoselective Transformations

Conceptual Synergy

Photoredox catalysis generates open-shell intermediates under visible light, while enzymes impart exquisite stereo- and chemoselectivity [10] [11] [12]. Merging these orthogonal activation modes enables asymmetric modifications of the tetrahydroquinoline ring at ambient temperature with minimal protecting-group manipulations.

Prototype Transformation: Enantioselective β-Amino Ester Formation

Visible-light irradiation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline in the presence of bromotrichloromethane and a ruthenium tris-bipyridine photocatalyst produces an iminium ion that is intercepted by a lipase-catalyzed acyl transfer, affording β-amino esters in up to 94% enantiomeric excess and 68% isolated yield [10].

Mechanistic Insights

  • Radical initiation: Single-electron oxidation of the amine delivers an α-amino radical, quenched by halogen abstraction [10].
  • Enzyme gating: The acyl donor binds in the active site, orienting the radical cation for nucleophilic attack; molecular-dynamics simulations show hydrogen-bond networks that lower the transition-state energy by 3.2 kcal mol⁻¹ relative to non-enzymatic controls [12].

Data Table: Stereoselective Metrics

PhotocatalystEnzymeee (%)Yield (%)TONReference
Ru(bpy)₃Cl₂Lipase B from Candida antarctica94 [10]68 [10]1,200 [7]
Mes-Acr⁺ClO₄⁻Enantioselective thiourea89 [10]55 [11]n/a
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Transaminase variant ATA-11792 [12]61 [12]850 [12]

Scalability and Reactor Design

Photon-flux-matched flow photoreactors integrated with immobilized enzyme columns achieve 40-fold throughput over batch setups, with quantum efficiencies approaching 2.8% thanks to minimized light scattering and precise residence-time control [7].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.095377549 g/mol

Monoisotopic Mass

165.095377549 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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